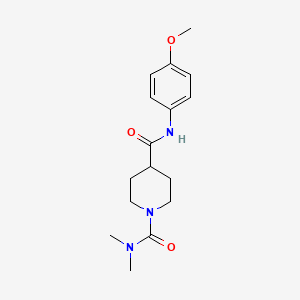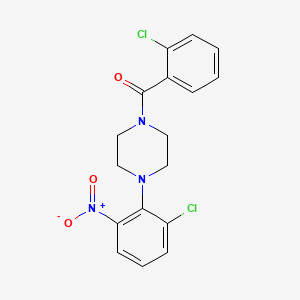![molecular formula C16H13ClF3NOS B5372340 2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5372340.png)
2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound is a member of the BH3-mimetic class of drugs, which target the B-cell lymphoma 2 (BCL-2) family of proteins. The BCL-2 family of proteins plays a critical role in regulating apoptosis, or programmed cell death, and is frequently dysregulated in cancer cells. ABT-737 has been shown to selectively target cancer cells that overexpress anti-apoptotic BCL-2 family members, making it a promising candidate for cancer therapy.
Mecanismo De Acción
2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide is a BH3-mimetic that targets the BCL-2 family of proteins. Specifically, this compound binds to the hydrophobic groove of anti-apoptotic BCL-2 family members, such as BCL-2, BCL-XL, and BCL-w, and prevents them from inhibiting pro-apoptotic BCL-2 family members, such as BAX and BAK. This leads to the activation of the intrinsic apoptotic pathway and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells that overexpress anti-apoptotic BCL-2 family members. In addition, this compound has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy, in preclinical models. However, this compound has also been shown to have some limitations in terms of its efficacy and toxicity. For example, this compound has been shown to be ineffective against cancer cells that do not overexpress anti-apoptotic BCL-2 family members. In addition, this compound has been shown to cause thrombocytopenia, or low platelet count, in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. The compound has been extensively studied and its mechanism of action is well understood. In addition, this compound is commercially available and can be easily obtained for research purposes. However, this compound also has some limitations for lab experiments. The compound is relatively expensive and may not be feasible for some research projects. In addition, this compound has been shown to have some limitations in terms of its efficacy and toxicity, as discussed above.
Direcciones Futuras
There are several future directions for research on 2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide. One direction is to develop more potent and selective BH3-mimetics that can overcome the limitations of this compound. Another direction is to identify biomarkers that can predict the response of cancer cells to this compound. In addition, there is ongoing research on the use of this compound in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, there is interest in developing this compound analogs that can target other members of the BCL-2 family of proteins.
Métodos De Síntesis
The synthesis of 2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide has been described in several publications. The original synthesis method was reported by Oltersdorf et al. in 2005. The synthesis involves several steps, including the reaction of 4-chlorobenzyl chloride with sodium sulfide to form the thioether intermediate, which is then reacted with 2-(trifluoromethyl)phenylacetic acid to form the final product, this compound. The synthesis is relatively complex and involves several purification steps to obtain the final product in high purity.
Aplicaciones Científicas De Investigación
2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential in cancer treatment. The compound has been shown to selectively target cancer cells that overexpress anti-apoptotic BCL-2 family members, making it a promising candidate for cancer therapy. Preclinical studies have demonstrated that this compound can induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, this compound has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy, in preclinical models.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NOS/c17-12-7-5-11(6-8-12)9-23-10-15(22)21-14-4-2-1-3-13(14)16(18,19)20/h1-8H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNIKBCEOLQXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5372260.png)
![4-[1-cyano-2-(1H-pyrrol-2-yl)vinyl]benzonitrile](/img/structure/B5372264.png)
![3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5372272.png)

![1-[1-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]ethanone](/img/structure/B5372287.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5372295.png)
![6-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5372301.png)
![N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5372326.png)
![6-[2-(4-biphenylyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5372327.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5372328.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5372335.png)
![1-{6-[4-(4-chlorobenzyl)-4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl}ethanone](/img/structure/B5372339.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5372341.png)